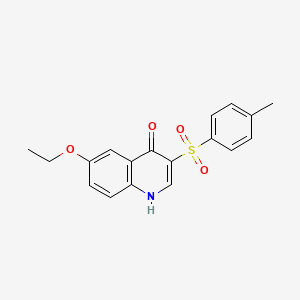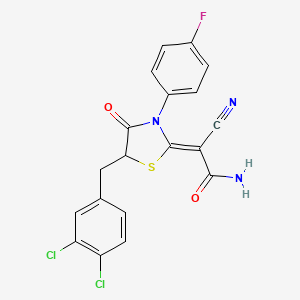
(Z)-2-cyano-2-(5-(3,4-dichlorobenzyl)-3-(4-fluorophenyl)-4-oxothiazolidin-2-ylidene)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-cyano-2-(5-(3,4-dichlorobenzyl)-3-(4-fluorophenyl)-4-oxothiazolidin-2-ylidene)acetamide is a useful research compound. Its molecular formula is C19H12Cl2FN3O2S and its molecular weight is 436.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
The study by Galushchinskiy et al. (2017) delves into the crystal structures of (oxothiazolidin-2-ylidene)acetamides, providing insights into their molecular configuration, which is crucial for understanding the interactions and potential activities of such compounds in biological systems. The comparison with related structures offers a foundation for further modifications and applications in drug design (Galushchinskiy, Slepukhin, & Obydennov, 2017).
Synthesis and Anti-inflammatory Activity
The synthesis of novel compounds bearing the thiazolidinone moiety, as explored by Sunder and Maleraju (2013), involves reacting various substitutions to yield derivatives with significant anti-inflammatory activity. This research underscores the potential of thiazolidinone derivatives in therapeutic applications, particularly in inflammation-related conditions (Sunder & Maleraju, 2013).
Rational Drug Design for NSAIDs
Golota et al. (2015) focus on the design of new non-steroidal anti-inflammatory drugs (NSAIDs) using the 4-thiazolidinone core. By synthesizing various derivatives and evaluating their anti-exudative activity, this research contributes to the development of NSAIDs with potentially lower toxicity and improved efficacy. The identification of lead compounds for further study highlights the therapeutic promise of these derivatives (Golota et al., 2015).
Antimicrobial Activities
Research on thiazolidinone and pyrazole derivatives based on a tetrahydrobenzothiophene moiety by Gouda et al. (2010) reveals the synthesis of compounds with promising antimicrobial activities. Such studies are pivotal in the ongoing search for new antimicrobial agents to combat resistant strains of bacteria and fungi (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010).
Cytotoxic Activity for Cancer Treatment
The design and synthesis of (Z)-2-(3-(4-((3-benzyl-2,4-dioxothiazolidin-5-ylidene)methyl)-1-phenyl-1H-pyrazol-3-yl)phenoxy)-N-arylacetamide derivatives by Kolluri et al. (2020) involve evaluating their cytotoxic activity against human breast cancer cells. The identification of compounds with significant cytotoxic activity provides a basis for the development of potential anticancer therapies (Kolluri, Gurrapu, Subhashini, Putta, Singh, Vani, & Manga, 2020).
Eigenschaften
IUPAC Name |
(2Z)-2-cyano-2-[5-[(3,4-dichlorophenyl)methyl]-3-(4-fluorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2FN3O2S/c20-14-6-1-10(7-15(14)21)8-16-18(27)25(12-4-2-11(22)3-5-12)19(28-16)13(9-23)17(24)26/h1-7,16H,8H2,(H2,24,26)/b19-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQSOSKBPEJNSBW-UYRXBGFRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C(SC2=C(C#N)C(=O)N)CC3=CC(=C(C=C3)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N\2C(=O)C(S/C2=C(/C#N)\C(=O)N)CC3=CC(=C(C=C3)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl2FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


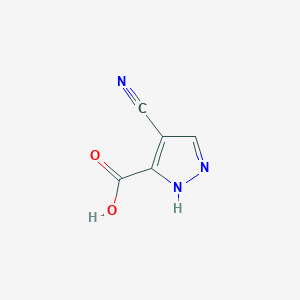


![7-[(2-Chlorophenyl)methyl]-3-methyl-8-(4-phenylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2732052.png)


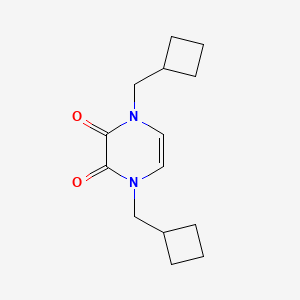
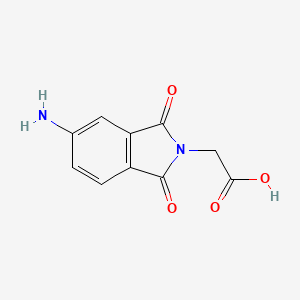
![7-(4-chlorobenzyl)-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2732059.png)

![Methyl 2-[(1S,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]acetate](/img/structure/B2732061.png)

